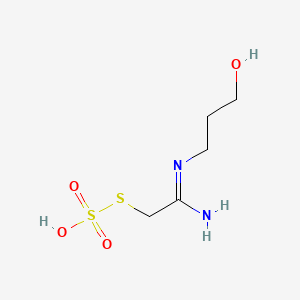
S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms. This compound is part of the broader class of thiosulfates, which are known for their diverse chemical properties and applications. Thiosulfates are often used in various industrial and medical applications due to their unique chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiosulfate salt with an appropriate amine derivative. One common method is the reaction of sodium thiosulfate with N-3-hydroxypropylamidino chloride under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C. The pH of the reaction mixture is maintained between 7 and 8 to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are closely monitored to maintain the desired temperature and pH. After the reaction is complete, the product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonates or sulfates.
Reduction: Thiols or sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate involves its interaction with various molecular targets. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular oxidative stress pathways. It can also interact with enzymes involved in sulfur metabolism, modulating their activity and affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Sodium Thiosulfate: Commonly used in medical and industrial applications.
Ammonium Thiosulfate: Used in agriculture and photography.
Potassium Thiosulfate: Employed in fertilizers and as a chemical reagent.
Uniqueness
S-((N-3-Hydroxypropylamidino)methyl) hydrogen thiosulfate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
CAS No. |
40283-78-1 |
|---|---|
Molecular Formula |
C5H12N2O4S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1-[(1-amino-2-sulfosulfanylethylidene)amino]-3-hydroxypropane |
InChI |
InChI=1S/C5H12N2O4S2/c6-5(7-2-1-3-8)4-12-13(9,10)11/h8H,1-4H2,(H2,6,7)(H,9,10,11) |
InChI Key |
BKQCNUPZIBYHSN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(CSS(=O)(=O)O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















